

# 2-(2-Chlorophenyl)piperazine CAS number and molecular formula

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## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)piperazine

CAS No.: 793614-34-3

Cat. No.: B2834810

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Technical Whitepaper: **2-(2-Chlorophenyl)piperazine (2-CPP)**

## Executive Summary

This technical guide characterizes **2-(2-Chlorophenyl)piperazine (2-CPP)**, a specialized C-substituted piperazine scaffold distinct from its widely utilized isomer, 1-(2-chlorophenyl)piperazine (oCPP). While oCPP is the standard pharmacophore for serotonergic modulation (e.g., Trazodone, Aripiprazole), 2-CPP serves as a critical chiral building block for diversifying the piperazine ring's carbon skeleton. This distinction is vital for medicinal chemists seeking to escape the "flatland" of traditional N-substituted piperazines and explore novel chemical space in kinase inhibition and neuropeptide antagonism.

## Chemical Identity & Physicochemical Profile

The precise identification of the 2-substituted isomer is critical to avoid confusion with the N-substituted commodity chemical.

## Core Identifiers

| Property            | Specification   |
|---------------------|---|
| Chemical Name       | 2-(2-Chlorophenyl)piperazine                          |
| CAS Registry Number | 793614-34-3   |
| Molecular Formula   | C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub>      |
| Molecular Weight    | 196.68 g/mol  |
| SMILES              | ClC1=CC=CC=C1C2CNCCN2                                 |
| Structure Type      | C-substituted Piperazine (Carbon-2 attachment)        |
| Isomeric Note       | Often chiral; exists as (R)- and (S)- enantiomers.[1] |

## Comparative Isomerism: The Critical Distinction

In drug development, confusing these isomers leads to failed SAR (Structure-Activity Relationship) campaigns.

| Feature           | 2-(2-Chlorophenyl)piperazine<br>(Target)  | 1-(2-Chlorophenyl)piperazine<br>(Common) |
|-------------------|---|--|
| Substitution Site | Carbon-2 of Piperazine Ring               | Nitrogen-1 of Piperazine Ring            |
| CAS Number        | 793614-34-3                               | 39512-50-0                               |
| Primary Use       | Chiral Building Block, Scaffold Diversity | 5-HT Receptor Ligand, API Intermediate   |
| Pharmacology      | Kinase Inhibitors, NK1 Antagonists        | Serotonin (5-HT) Antagonist/Agonist      |

## Synthetic Pathways & Process Chemistry

The synthesis of C-substituted piperazines is more complex than the N-alkylation used for oCPP. The 2-aryl motif is typically installed via cyclization of amino acid derivatives or reduction of pyrazines.

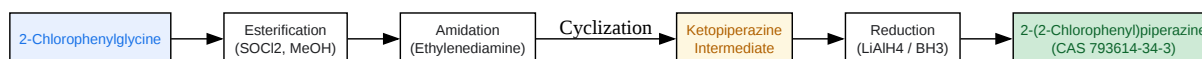
## Primary Synthetic Route: The Glycine Cyclization Protocol

This method allows for the retention of chirality if starting from chiral 2-chlorophenylglycine.

Step-by-Step Methodology:

- **Amino Acid Activation:** React (2-chlorophenyl)glycine with thionyl chloride in methanol to form the methyl ester hydrochloride.
- **Amide Formation:** Condense the ester with ethylenediamine (or N-protected derivative) to form the acyclic amide intermediate.
- **Cyclization:** Heat in toluene/reflux to induce intramolecular cyclization, yielding the 2-(2-chlorophenyl)piperazin-3-one (ketopiperazine).
- **Reduction:** Reduce the ketopiperazine using Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ) or Borane-THF complex to yield the final **2-(2-Chlorophenyl)piperazine**.

### Synthesis Workflow Diagram



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Figure 1: Synthetic workflow for the generation of the C-substituted piperazine scaffold from amino acid precursors.

## Pharmacological Significance & Drug Development

While the N-linked isomer is a "privileged structure" for GPCRs (specifically Serotonin 5-HT<sub>2A/2C</sub>), the C-linked **2-(2-chlorophenyl)piperazine** offers a different vector for interaction.

## Structural Biology & Pharmacophore Mapping

- **Vector Geometry:** The C-substitution orients the phenyl ring out of the piperazine plane, creating a 3D "twist" that differs from the planar N-aryl orientation. This is crucial for fitting

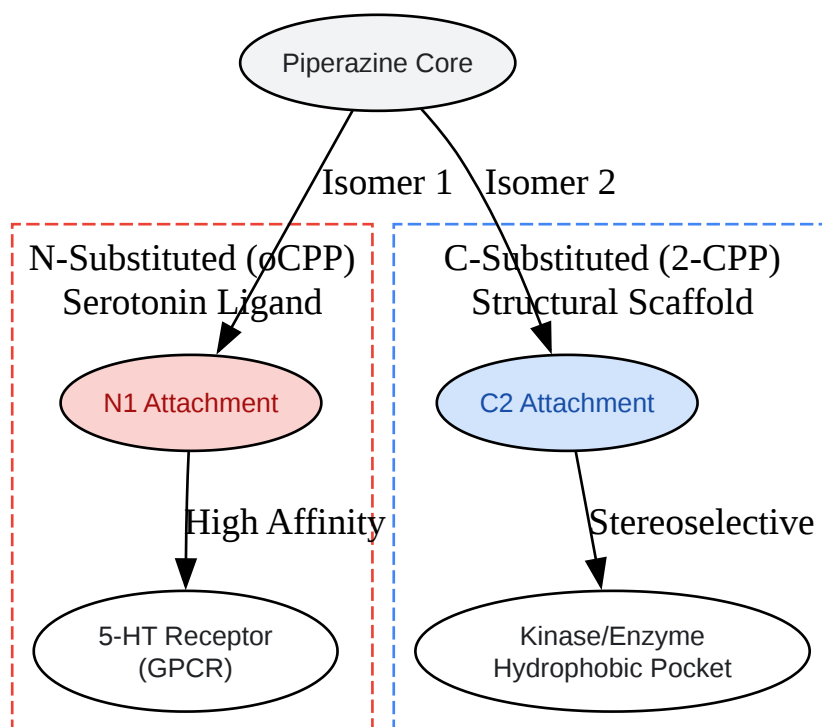
into hydrophobic pockets of enzymes (e.g., Kinases) rather than the orthosteric sites of GPCRs.

- **Secondary Amine Functionality:** Unlike the N-substituted variant (which is a tertiary amine at the attachment point), 2-CPP retains two nitrogen interaction points (N1 and N4), allowing for further functionalization at both ends.

## Application in Lead Optimization

- **Kinase Inhibition:** Used as a core scaffold to project the chlorophenyl group into the "gatekeeper" region of ATP-binding pockets.
- **NK1 Receptor Antagonists:** C-substituted piperazines mimic the substance P pharmacophore, often used in anti-emetic drug discovery.

## Pharmacophore Comparison Diagram



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Figure 2: Divergent pharmacological applications of N-substituted vs. C-substituted piperazine isomers.

## Safety & Handling (MSDS Highlights)

As a chlorophenyl-substituted amine, 2-CPP requires standard laboratory safety protocols.

- GHS Classification:
  - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
  - Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
  - Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
- Handling Protocol:
  - PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
  - Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
  - Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

## References

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